8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C16H25ClN4O3S. This compound is part of the purine family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the reaction of 3-chloro-2-hydroxypropyl chloride with a thiol compound to form the sulfanyl intermediate. This intermediate is then reacted with a purine derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of functional groups. The presence of the octyl chain and the specific arrangement of atoms contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H27ClN4O3S |
---|---|
Molecular Weight |
402.9g/mol |
IUPAC Name |
8-(3-chloro-2-hydroxypropyl)sulfanyl-3-methyl-7-octylpurine-2,6-dione |
InChI |
InChI=1S/C17H27ClN4O3S/c1-3-4-5-6-7-8-9-22-13-14(21(2)16(25)20-15(13)24)19-17(22)26-11-12(23)10-18/h12,23H,3-11H2,1-2H3,(H,20,24,25) |
InChI Key |
BOFHJQYMDJSEJW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCC(CCl)O)N(C(=O)NC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.